molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No. B165298
CAS RN: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Patent
US05929284

Procedure details

To 5 mL of tetrahydrofuran was added hexamethyldisilazane (6.6 mmol) under the atomosphere of nitrogen gas and after the solution was cooled to 0° C., 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol) was added. The mixture was stirred at 0° C. for 10 minutes. Then, after cooling to -30° C., a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added dropwise for 5 minutes. This mixture was stirred at -30° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, was further stirred for 1 hour. This reaction mixture was poured in 1N-HCl (50 mL) and extracted with ethyl acetate (50 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 84.3%). Methylbenzoate (reaction yield 17.5%) was obtained as a byproduct.
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
6.6 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
84.3%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.C([Mg]Cl)CCC.O1CCCC1.[Cl:21][CH2:22][C:23]([OH:25])=O.C(OC)(=O)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.Cl>O1CCCC1>[CH2:22]([Cl:21])[C:23]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:1.2|

Inputs

Step One
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl.O1CCCC1
Step Two
Name
Quantity
284 mg
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
136 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6.6 mmol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, after cooling to -30° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred at -30° C. for 30 minutes and, while the temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
was further stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a light-yellow oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.